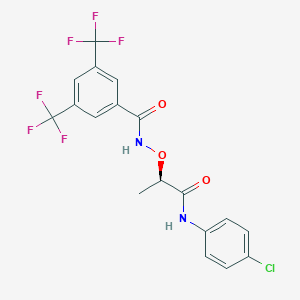

(R)-CCG-1423

Description

Properties

Molecular Formula |

C18H13ClF6N2O3 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

N-[(2R)-1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide |

InChI |

InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29)/t9-/m1/s1 |

InChI Key |

DSMXVSGJIDFLKP-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Appearance |

Assay:≥98%A crystalline solid |

Synonyms |

(R)-N-((1-((4-chlorophenyl)amino)-1-oxopropan-2-yl)oxy)-3,5-bis(trifluoromethyl)benzamide |

Origin of Product |

United States |

Foundational & Exploratory

(R)-CCG-1423: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-CCG-1423 is a potent small-molecule inhibitor of the Rho-associated protein kinase (Rho)/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of various cellular processes, including gene expression, cytoskeletal dynamics, cell proliferation, migration, and invasion, and its dysregulation is implicated in numerous pathologies such as cancer and fibrosis.[3][4] this compound exerts its effects by primarily targeting the nuclear import of MRTF-A, a key transcriptional coactivator, thereby preventing the activation of SRF-mediated gene transcription.[3][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, effects on signaling pathways, and the experimental evidence supporting these findings.

The Rho/MRTF/SRF Signaling Pathway: The Primary Target of this compound

The Rho family of small GTPases, particularly RhoA, acts as a molecular switch that, upon activation by upstream signals such as lysophosphatidic acid (LPA) acting through Gα12/13-coupled receptors, initiates a cascade of events leading to the activation of SRF-mediated transcription.[1][6] A key mediator in this pathway is MRTF-A (also known as MKL1), which in its inactive state is sequestered in the cytoplasm through its association with monomeric globular actin (G-actin).[4][5] Activation of RhoA leads to actin polymerization, which depletes the cytoplasmic pool of G-actin, liberating MRTF-A to translocate into the nucleus.[4][5] In the nucleus, MRTF-A forms a complex with SRF, a MADS-box transcription factor, to drive the expression of a host of target genes containing a serum response element (SRE) in their promoters.[1][6] These target genes are involved in cytoskeletal organization, cell adhesion, migration, and proliferation.[1]

Molecular Mechanism of this compound Action

This compound acts downstream of RhoA activation and actin polymerization.[1] Its primary mechanism involves the inhibition of the nuclear import of MRTF-A.[3][5]

Direct Binding to MRTF-A

Biochemical studies have demonstrated that CCG-1423 directly binds to MRTF-A.[5] Specifically, it interacts with the N-terminal basic domain (NB) of MRTF-A, which functions as a nuclear localization signal (NLS).[5][7] By binding to this region, CCG-1423 sterically hinders the interaction between MRTF-A and the importin α/β1 heterodimer, which is responsible for transporting MRTF-A into the nucleus.[5][8] This inhibitory action is specific, as CCG-1423 does not affect the binding of G-actin to MRTF-A.[5] Interestingly, the S-isomer of CCG-1423 exhibits a modestly but significantly higher binding affinity for MRTF-A and is more potent in inhibiting MRTF-A-mediated cellular events compared to the R-isomer.[3]

Other Potential Targets

While MRTF-A is a primary target, some evidence suggests that CCG-1423 may have other molecular interactions that contribute to its overall activity. These include:

-

MICAL-2: CCG-1423 has been shown to bind to MICAL-2, an atypical actin-regulatory protein that can influence nuclear actin dynamics and, consequently, MRTF-A localization.[9][10]

-

Pirin: Affinity isolation-based target identification efforts have suggested that pirin, an iron-dependent cotranscription factor, is a target of the CCG-1423 series of compounds.[9] Pirin has been shown to modulate MRTF-dependent luciferase reporter activity.[9]

It is important to note that recent studies also suggest that CCG-1423 and its derivatives may have broader effects on global RNA synthesis, potentially by reducing RNA polymerase II elongation.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various studies.

| Parameter | Value | Cell Line/System | Assay | Reference |

| IC50 (SRE.L-luciferase) | 1-5 µmol/L | PC-3 | Rho-pathway selective serum response element-luciferase reporter | [1] |

| IC50 (SRE.L-luciferase) | 1.5 µM | Not Specified | Rho-pathway selective serum response element-luciferase reporter | [2] |

| IC50 (Cell Growth) | 1 µM | PC-3 (with 30 µM LPA) | WST-1 assay | [2] |

| Inhibition of DNA Synthesis | <1 µmol/L | PC-3 | LPA-induced BrdUrd incorporation | [1][6] |

| Inhibition of Cell Invasion | 71% at 10 µM | PC-3 | Matrigel invasion assay | [2] |

Experimental Protocols

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is fundamental to identifying and characterizing inhibitors of the Rho/MRTF/SRF pathway.[1][13]

Methodology:

-

Cell Culture and Transfection: PC-3 prostate cancer cells are cultured in appropriate media.[1] Cells are then co-transfected with an SRE.L-luciferase reporter plasmid (containing a mutant SRE selective for RhoA-induced transcription) and a constitutively active upstream activator of the pathway (e.g., Gα13Q226L).[1] A Renilla luciferase plasmid under a constitutive promoter (e.g., TK) is often co-transfected for normalization.[1]

-

Compound Treatment: Following transfection, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 18-19 hours).[1]

-

Luciferase Activity Measurement: Cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.[12]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of the stimulated luciferase activity.[1]

Cell Proliferation (WST-1) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]

Methodology:

-

Cell Seeding and Treatment: Cells (e.g., PC-3) are seeded in 96-well plates.[14] After attachment, the cells are treated with a mitogen such as LPA in the presence or absence of different concentrations of this compound.[2][14]

-

Incubation: The cells are incubated for a defined period (e.g., 8 days).[1]

-

WST-1 Reagent Addition: The WST-1 reagent is added to each well, and the plate is incubated for a further 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to formazan.

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The data is often expressed as a percentage of the control (LPA + DMSO).[1]

In Vitro Binding Assay (CCG-1423 Sepharose Pull-Down)

This assay is used to demonstrate the direct binding of CCG-1423 to its protein targets.[5]

Methodology:

-

Preparation of CCG-1423 Sepharose: CCG-1423 is chemically coupled to Sepharose beads.[5]

-

Cell Lysate Preparation: Whole-cell extracts from cells overexpressing the protein of interest (e.g., Flag-MRTF-A) are prepared.[5]

-

Pull-Down: The cell lysates are incubated with the CCG-1423 Sepharose beads (or control Sepharose beads).[5]

-

Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are then eluted.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using an antibody against the protein of interest (e.g., anti-Flag).[5]

Visualizations of Signaling Pathways and Workflows

Figure 1. Signaling pathway of Rho/MRTF/SRF and the inhibitory action of this compound.

Figure 2. Experimental workflow for the SRE.L-luciferase reporter assay.

Conclusion

This compound is a well-characterized inhibitor of the Rho/MRTF/SRF signaling pathway. Its primary mechanism of action involves the direct binding to the nuclear localization signal of MRTF-A, thereby preventing its nuclear import and subsequent activation of SRF-mediated gene transcription.[3][5] This leads to the inhibition of various cellular processes that are crucial for cancer progression and fibrosis.[1][15] The detailed understanding of its mechanism, supported by robust experimental data, makes this compound a valuable tool for studying Rho-mediated signaling and a promising lead compound for the development of novel therapeutics targeting diseases driven by the dysregulation of this pathway.[1][6] Further research into its potential off-target effects and the development of more potent and specific analogs will be crucial for its clinical translation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]

- 6. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of (R)-CCG-1423: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-CCG-1423 is the less active enantiomer of the potent small molecule inhibitor CCG-1423, which has garnered significant attention for its ability to modulate the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in a wide array of cellular processes, including cell proliferation, migration, and fibrosis, making it a compelling target for therapeutic intervention in diseases such as cancer and fibrosis. This technical guide provides an in-depth overview of the downstream targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways.

Primary Downstream Targets

The primary downstream target of CCG-1423, and by extension its (R)-enantiomer, is the transcriptional activity mediated by the MRTF/SRF complex. The mechanism of action is primarily through the inhibition of the nuclear import of MRTF-A, a key coactivator of SRF.[1][3] More recently, the iron-dependent cotranscription factor Pirin has also been identified as a direct molecular target of the CCG-1423 series of compounds.[4]

Myocardin-Related Transcription Factor A (MRTF-A)

This compound, although less potent than its (S)-enantiomer, is understood to directly interact with MRTF-A.[1][2] This interaction occurs at the N-terminal basic domain of MRTF-A, which functions as its nuclear localization signal (NLS).[3] By binding to this region, the compound sterically hinders the interaction of MRTF-A with the importin α/β1 complex, thereby preventing its translocation into the nucleus. In the cytoplasm, MRTF-A is sequestered by monomeric G-actin. Upon RhoA activation and subsequent actin polymerization, MRTF-A is released from G-actin, unmasking its NLS and allowing for nuclear import. CCG-1423 effectively traps MRTF-A in the cytoplasm, even after its release from G-actin.

Pirin

Pirin, a member of the cupin superfamily, has been identified as a direct binding partner for the CCG-1423 series of inhibitors.[4] Pirin is a nuclear protein that has been implicated as a cofactor in transcriptional regulation, including in pathways involving NF-κB. The binding of CCG-1423 derivatives to Pirin has been confirmed through biophysical methods, suggesting a potential alternative or parallel mechanism for the observed cellular effects of these compounds.[4]

Quantitative Data

Table 1: In Vitro Efficacy of CCG-1423

| Assay | Cell Line | IC50 | Citation |

| Rho-pathway selective serum response element-luciferase reporter | PC-3 | 1.5 µM | [5] |

| Gα13Q226L-stimulated SRE.L luciferase expression | PC-3 | 1-5 µM | [6] |

| LPA-induced DNA synthesis | PC-3 | <1 µM | [7] |

| Growth of RhoC-overexpressing melanoma cells (A375M2 and SK-Mel-147) | A375M2, SK-Mel-147 | Nanomolar range | [7] |

Table 2: Biophysical Interaction Data for CCG-1423 Derivatives with Pirin

| Compound | Target | Method | Binding Affinity (Kd) | Citation |

| CCG-222740 | Pirin | Isothermal Titration Calorimetry (ITC) | 4.3 µM | [4] |

| CCG-257081 | Pirin | Isothermal Titration Calorimetry (ITC) | 8.5 µM | [4] |

Signaling Pathway

The following diagram illustrates the established signaling pathway inhibited by CCG-1423.

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream targets of this compound.

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is fundamental for quantifying the activity of the Rho/MRTF/SRF signaling pathway.

Objective: To measure the inhibitory effect of this compound on SRF-mediated gene transcription.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Serum Response Element (SRE) is transfected into cells. Activation of the Rho/MRTF/SRF pathway leads to the binding of the MRTF-A/SRF complex to the SRE, driving luciferase expression. The luminescence produced by luciferase is proportional to the pathway's activity and can be quantified using a luminometer.

Methodology:

-

Cell Culture and Transfection:

-

Plate PC-3 cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Co-transfect cells with an SRE-luciferase reporter plasmid (e.g., pGL4.34[luc2P/SRF-RE/Hygro] Vector) and a constitutively active Gα13 construct (Gα13Q226L) or other pathway activators using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfected Renilla luciferase plasmid can be used as an internal control for transfection efficiency.[6][8]

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for an additional 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition relative to the vehicle-treated control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for the SRE Luciferase Reporter Assay.

CCG-1423-Sepharose Pull-Down Assay

This assay is used to demonstrate the direct binding of this compound to its protein targets.[3]

Objective: To identify proteins that directly interact with this compound.

Principle: this compound is chemically coupled to Sepharose beads. A cell lysate or a purified protein solution is incubated with these beads. Proteins that bind to this compound will be "pulled down" with the beads. After washing away non-specific binders, the bound proteins are eluted and identified by Western blotting or mass spectrometry.

Methodology:

-

Preparation of CCG-1423-Sepharose:

-

Synthesize an analog of this compound containing a linker arm suitable for covalent coupling to N-hydroxysuccinimide (NHS)-activated Sepharose beads.

-

Couple the this compound analog to the Sepharose beads according to the manufacturer's protocol.

-

-

Protein Preparation:

-

Prepare cell lysates from cells overexpressing the target protein (e.g., Flag-tagged MRTF-A) or use in vitro translated protein.

-

-

Pull-Down:

-

Incubate the cell lysate or purified protein with the CCG-1423-Sepharose beads (and control beads without the compound) for 2-4 hours at 4°C with gentle rotation.

-

For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads.

-

-

Washing and Elution:

-

Wash the beads several times with a suitable wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20) to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using an antibody against the target protein (e.g., anti-Flag).

-

References

- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Impact of (R)-CCG-1423 on the Actin Cytoskeleton: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-CCG-1423 is a small molecule inhibitor renowned for its targeted disruption of the RhoA signaling pathway. This technical guide provides a comprehensive overview of the core mechanism of this compound and its subsequent effects on the actin cytoskeleton. By inhibiting the nuclear translocation of the Myocardin-Related Transcription Factor A (MRTF-A), this compound effectively downregulates the transcription of genes pivotal for actin dynamics, cell motility, and morphology. This document details the signaling pathways involved, presents quantitative data from pertinent studies, and offers detailed experimental protocols for researchers investigating the effects of this compound.

Mechanism of Action: Inhibition of the RhoA/MRTF-A/SRF Signaling Pathway

The primary mechanism of action for this compound is not a direct interaction with actin filaments but rather an upstream inhibition of a key transcriptional pathway that governs the expression of numerous cytoskeletal proteins. This compound targets the RhoA/MRTF-A/Serum Response Factor (SRF) signaling cascade, a critical regulator of cellular processes dependent on the actin cytoskeleton, such as migration, adhesion, and contraction.

The signaling cascade begins with the activation of the small GTPase RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), a key component of stress fibers. In resting cells, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, leads to the dissociation of MRTF-A. Once liberated, MRTF-A translocates to the nucleus, where it acts as a transcriptional co-activator for SRF. The MRTF-A/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, driving the expression of proteins involved in cytoskeletal organization, including smooth muscle α-actin (α-SMA) and various actin-binding proteins.[1][2]

This compound exerts its inhibitory effect by directly binding to the N-terminal basic domain of MRTF-A, which functions as its nuclear localization signal (NLS).[3] This binding event physically obstructs the interaction between MRTF-A and the importin α/β1 heterodimer, the cellular machinery responsible for transporting MRTF-A into the nucleus.[3] Consequently, MRTF-A remains in the cytoplasm, unable to co-activate SRF, leading to the downregulation of SRF-dependent gene transcription.[2] It is noteworthy that the (S)-isomer of CCG-1423 has been reported to be more potent than the (R)-isomer in inhibiting MRTF-A/SRF-mediated cellular events.[4]

Figure 1. Signaling pathway of this compound action.

Effects on Actin Cytoskeleton and Cell Behavior

The inhibition of the MRTF-A/SRF pathway by this compound leads to a reduction in the expression of key proteins that regulate the actin cytoskeleton. This, in turn, manifests as observable changes in cell morphology, migration, and other actin-dependent cellular functions.

Downregulation of Actin-Binding Proteins

Studies have shown that treatment with CCG-1423 results in the decreased expression of several actin-binding proteins that are crucial for cell motility. In human microvascular endothelial cells (HmVECs), CCG-1423 treatment led to a dose-dependent reduction in the protein levels of Profilin-1 (Pfn1), Vasodilator-stimulated phosphoprotein (VASP), and ARP2/3 complex subunit 2 (ArpC2).[5] Pfn1 is particularly sensitive, showing a significant decrease even at low concentrations of CCG-1423.[1] These proteins are essential for actin polymerization and the formation of protrusive structures like lamellipodia and filopodia, which are necessary for cell migration.

Impact on Cell Morphology and Stress Fibers

While the primary effect of this compound is on the expression of actin-related genes, direct morphological changes to the actin cytoskeleton can be more subtle. One study noted that the effects of CCG-1423 on serum- and LPA-induced stress fibers were minimal, with some changes in phalloidin staining morphology observed at 5 µM, but most samples showing nearly normal stress fiber formation. However, immunolabeling with F-actin has revealed alterations in the actin cytoskeleton in other contexts. This suggests that the impact of this compound on the actin cytoskeleton may be cell-type specific and dependent on the experimental conditions.

Inhibition of Cell Migration and Invasion

A more pronounced and consistently observed effect of this compound is the potent inhibition of cell migration and invasion. By downregulating the machinery required for cytoskeletal rearrangements and cell motility, CCG-1423 effectively impairs these processes. For instance, CCG-1423 has been shown to inhibit the migration of endothelial cells and the invasion of prostate cancer cells through a Matrigel matrix.[5][6]

Figure 2. Logical flow of this compound's cellular effects.

Quantitative Data

The following tables summarize the quantitative data on the effects of CCG-1423 from various studies.

| Parameter | Cell Line | IC50 Value | Reference |

| Rho-pathway selective SRE-luciferase reporter | PC-3 | 1.5 µM | [6] |

| Cell Growth (in the presence of 30 µM LPA) | PC-3 | 1 µM | [6] |

Table 1. IC50 Values of CCG-1423.

| Cellular Process | Cell Line | Concentration of CCG-1423 | Incubation Time | Inhibition | Reference |

| Matrigel Invasion | PC-3 | 10 µM | 24 hours | 71% | [6] |

| Mitochondrial Metabolism (WST-1) | PC-3 | 10 µM | 24 hours | 54% | [6] |

Table 2. Inhibition of Cellular Processes by CCG-1423.

| Protein | Cell Line | Concentration of CCG-1423 | Reduction in Expression | Reference |

| Profilin-1 (Pfn1) | HmVEC | 1 µM | ~54% | [1] |

| Profilin-1 (Pfn1) | HmVEC | 5 µM | ~80% | [1] |

| VASP | HmVEC | 5 µM | 30-40% | [1] |

| ArpC2 | HmVEC | 5 µM | 30-40% | [1] |

Table 3. Effect of CCG-1423 on Actin-Binding Protein Expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on the actin cytoskeleton.

F-actin Staining with Phalloidin

This protocol is for visualizing the F-actin cytoskeleton in fixed cells.

Figure 3. Workflow for F-actin staining.

Materials:

-

Cells of interest cultured on glass coverslips

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

Antifade mounting medium with DAPI

Procedure:

-

Culture cells on coverslips to the desired confluency and treat with this compound at various concentrations and for desired time points. Include a vehicle control (e.g., DMSO).

-

Gently wash the cells twice with pre-warmed PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

-

Dilute the fluorescently-conjugated phalloidin in 1% BSA in PBS according to the manufacturer's instructions.

-

Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI for nuclear counterstaining.

-

Seal the coverslips and allow the mounting medium to cure.

-

Image the slides using a fluorescence or confocal microscope with appropriate filter sets.

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Materials:

-

Cells of interest

-

Culture plates (e.g., 24-well plates)

-

Sterile p200 pipette tip or a dedicated scratch tool

-

Culture medium with and without serum

-

This compound

-

Microscope with a camera and live-cell imaging capabilities (optional)

Procedure:

-

Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Once confluent, you may pre-treat the cells with this compound for a specified period before making the scratch.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh culture medium (typically low serum to minimize proliferation) containing different concentrations of this compound or vehicle control.

-

Place the plate on a microscope stage (ideally within an incubator) and capture images of the scratch at time 0.

-

Acquire images of the same fields at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.

-

Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ/Fiji). The rate of wound closure can then be calculated.

Transwell Migration/Invasion Assay

This assay quantifies the migratory and invasive potential of cells.

Materials:

-

Transwell inserts with porous membranes (e.g., 8 µm pore size)

-

24-well plates

-

Culture medium with and without chemoattractant (e.g., FBS)

-

This compound

-

Matrigel or other basement membrane extract (for invasion assay)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

For invasion assays: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the apical side of the transwell inserts with a thin layer of the Matrigel solution and incubate at 37°C for at least 30 minutes to allow it to solidify.

-

Rehydrate the inserts (coated or uncoated) with serum-free medium.

-

Harvest and resuspend cells in serum-free medium. Pre-treat the cells with this compound if desired.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Seed the cell suspension (containing this compound or vehicle) into the upper chamber of the transwell inserts.

-

Incubate the plate at 37°C for a period that allows for cell migration/invasion (typically 12-48 hours).

-

After incubation, remove the non-migrated/non-invaded cells from the top of the membrane with a cotton swab.

-

Fix the cells that have migrated to the bottom of the membrane with methanol for 10-20 minutes.

-

Stain the fixed cells with 0.5% crystal violet for 10-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of stained cells in several fields of view under a microscope. The number of migrated/invaded cells can be compared across different treatment conditions.

Conclusion

This compound is a valuable tool for studying the role of the RhoA/MRTF-A/SRF signaling pathway in regulating the actin cytoskeleton and associated cellular behaviors. Its primary mechanism of action, the inhibition of MRTF-A nuclear import, leads to a cascade of downstream effects, most notably the impairment of cell migration and invasion. While its direct impact on the morphology of the actin cytoskeleton may be nuanced, its ability to modulate the expression of key actin-binding proteins underscores its significance as a chemical probe and a potential therapeutic lead. The experimental protocols provided in this guide offer a starting point for researchers to further elucidate the intricate relationship between this signaling pathway, the actin cytoskeleton, and cellular function.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

(R)-CCG-1423: A Technical Guide to its Role in Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The small molecule (R)-CCG-1423 has emerged as a noteworthy inhibitor of fibrotic processes. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its role in mitigating fibrosis, and detailed experimental methodologies. This compound primarily functions by inhibiting the RhoA/Myocardin-Related Transcription Factor (MRTF-A)/Serum Response Factor (SRF) signaling pathway, a critical regulator of myofibroblast activation and collagen production.[1][2][3] This document consolidates quantitative data from various studies, outlines experimental protocols for in vitro and in vivo fibrosis models, and visualizes key pathways and workflows to serve as a comprehensive resource for the scientific community.

Mechanism of Action

This compound is a stereoisomer of the racemic compound CCG-1423, a known inhibitor of the RhoA signaling pathway.[1][2][4] While both enantiomers exhibit biological activity, studies have indicated that the (S)-isomer of CCG-1423 demonstrates modestly but significantly higher inhibitory effects on MRTF-A mediated cellular events compared to the (R)-isomer.[1][4] The primary mechanism of action involves the disruption of the MRTF-A/SRF-mediated gene transcription.[3][5]

CCG-1423 has been shown to bind to the N-terminal basic domain of MRTF-A, which functions as its nuclear localization signal.[4][6] This interaction prevents the nuclear import of MRTF-A, thereby inhibiting the transcription of target genes involved in fibrosis, such as those encoding alpha-smooth muscle actin (α-SMA) and collagen.[3][4][6] Other potential molecular targets for CCG-1423 have been identified, including MICAL-2, an actin-regulatory protein, and the iron-dependent cotranscription factor Pirin, suggesting a multi-faceted mode of action.[4][7]

Signaling Pathway

The RhoA/MRTF-A/SRF pathway is a central regulator of cell motility, differentiation, and fibrogenesis. The pathway is initiated by the activation of the small GTPase RhoA, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This reduces the pool of cytoplasmic G-actin that normally binds to and sequesters MRTF-A in the cytoplasm. The release from G-actin allows MRTF-A to translocate to the nucleus, where it acts as a co-activator for SRF, driving the expression of profibrotic genes. CCG-1423 intervenes by blocking the nuclear translocation of MRTF-A.

Quantitative Data

The following tables summarize the quantitative data on the activity of CCG-1423 from various experimental systems.

Table 1: In Vitro Efficacy of CCG-1423

| Assay | Cell Line | Parameter | Value | Reference |

| Rho-pathway selective serum response element-luciferase reporter | - | IC50 | 1.5 µM | [8] |

| Growth of PC-3 prostate cancer cells (with 30 µM LPA) | PC-3 | IC50 | 1 µM | [8] |

| Invasion by cultured PC-3 cells into a Matrigel matrix | PC-3 | Inhibition | 71% | [8] |

| Mitochondrial metabolism of WST-1 | PC-3 | Inhibition | 54% (at 10 µM) | [8] |

| Apoptosis of RhoC-overexpressing melanoma cells | A375M2 | - | Selective stimulation | [5][8] |

| Lysophosphatidic acid-induced DNA synthesis | PC-3 | Inhibition | Potent (<1 µM) | [5] |

Table 2: In Vivo Efficacy of CCG-1423

| Animal Model | Condition | Dosage | Outcome | Reference |

| High-fat diet-fed mice | - | 0.15 mg/kg; i.p. once daily for two weeks | Affected glucose tolerance and insulin levels | [8] |

| Bleomycin-induced skin fibrosis | - | 50 mg/kg/day by oral gavage for 14 days (for analog CCG-257081) | Prevention of dermal fibrosis | [7] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on fibrosis.

In Vitro Assays

3.1.1. Cell Culture and Treatment

-

Cell Lines: Human colonic myofibroblasts, NIH3T3 cells, PC-3 prostate cancer cells, and A375M2 melanoma cells are commonly used.[3][5][6]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments, cells are often serum-starved for 24 hours before treatment with this compound at various concentrations (typically in the range of 1-10 µM).[8][9]

3.1.2. Myofibroblast Activation Assay

-

Principle: To assess the effect of this compound on the differentiation of fibroblasts into myofibroblasts, the expression of α-SMA is measured.

-

Methodology:

-

Plate fibroblasts in multi-well plates.

-

Induce myofibroblast differentiation with TGF-β (typically 1-10 ng/mL) in the presence or absence of this compound for 24-48 hours.

-

Assess α-SMA expression by:

-

Western Blotting: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-α-SMA antibody.

-

Immunofluorescence: Fix and permeabilize cells, incubate with an anti-α-SMA antibody followed by a fluorescently labeled secondary antibody, and visualize using fluorescence microscopy.

-

-

3.1.3. Collagen Deposition Assay

-

Principle: To quantify the effect of this compound on collagen production by myofibroblasts.

-

Methodology (Sircol Assay):

-

Culture and treat cells as described above.

-

Collect the cell culture supernatant.

-

Add Sircol dye solution, which binds to soluble collagen.

-

Centrifuge to pellet the collagen-dye complex.

-

Dissolve the pellet in an alkali reagent and measure the absorbance at 555 nm.

-

Quantify collagen concentration using a standard curve.

-

3.1.4. MRTF-A Nuclear Translocation Assay

-

Principle: To visualize the effect of this compound on the subcellular localization of MRTF-A.

-

Methodology:

-

Grow cells on coverslips and treat with serum or other stimuli in the presence or absence of this compound.

-

Fix and permeabilize the cells.

-

Incubate with an anti-MRTF-A antibody, followed by a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI or Hoechst.

-

Analyze the subcellular localization of MRTF-A (nuclear, cytoplasmic, or diffuse) using fluorescence microscopy.[4]

-

In Vivo Models of Fibrosis

3.2.1. Bleomycin-Induced Skin Fibrosis

-

Principle: To induce dermal fibrosis in mice, which recapitulates aspects of scleroderma.[10]

-

Methodology:

-

Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of a 0.5 mg/mL solution) into the backs of mice for a specified period (e.g., 14-28 days).

-

Administer this compound or its analogs (e.g., CCG-257081 at 50 mg/kg/day) via oral gavage or intraperitoneal injection.[7]

-

At the end of the study, euthanize the mice and collect skin tissue.

-

Assess fibrosis by:

-

Histology: Stain tissue sections with Masson's trichrome or Picrosirius red to visualize collagen deposition.

-

Hydroxyproline Assay: Quantify the total collagen content in skin homogenates.

-

Immunohistochemistry: Stain for markers of fibrosis such as α-SMA.

-

-

3.2.2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

-

Principle: To induce liver fibrosis in rodents through chronic chemical injury.[11][12][13]

-

Methodology:

-

Administer CCl4 (typically diluted in corn oil or olive oil) to mice or rats via intraperitoneal injection (e.g., 1-2 mL/kg body weight) twice a week for several weeks.

-

Concurrently treat animals with this compound or vehicle control.

-

Monitor animals for signs of liver damage.

-

At the end of the study, collect liver tissue.

-

Evaluate fibrosis using the same methods as for skin fibrosis (histology, hydroxyproline assay, immunohistochemistry).

-

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anti-fibrotic effects of this compound.

Discussion and Future Directions

This compound has demonstrated significant promise as an anti-fibrotic agent by targeting the RhoA/MRTF-A/SRF signaling pathway. Its ability to inhibit myofibroblast activation and collagen deposition has been validated in multiple preclinical models. However, it is important to note that some studies have reported cytotoxicity associated with CCG-1423, particularly at higher concentrations.[3] This has led to the development of second-generation inhibitors, such as CCG-100602 and CCG-203971, which may offer an improved therapeutic window.[3]

Future research should focus on several key areas:

-

Optimizing Therapeutic Index: Further medicinal chemistry efforts are needed to develop analogs with enhanced potency and reduced cytotoxicity.

-

Elucidating Molecular Targets: A deeper understanding of the interactions between this compound and its various potential targets will be crucial for rational drug design and for understanding its full spectrum of biological activities.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-fibrotic agents that target different pathways could lead to more effective treatment strategies.

-

Clinical Translation: Rigorous preclinical safety and efficacy studies are required to pave the way for the clinical evaluation of this compound or its derivatives in patients with fibrotic diseases.

References

- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]

- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Rho/SRF Inhibitor Modulates Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

(R)-CCG-1423: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of (R)-CCG-1423, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cancer biology, drug discovery, and molecular pharmacology.

Chemical Structure and Properties

This compound is the (R)-enantiomer of the small molecule inhibitor CCG-1423. Its systematic IUPAC name is N-[[(1R)-1-(4-chlorophenyl)amino]-1-oxopropan-2-yl]oxy]-3,5-bis(trifluoromethyl)benzamide. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₃ClF₆N₂O₃ |

| Molecular Weight | 454.75 g/mol |

| CAS Number | 285986-88-1 (for racemic) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Inhibition of the Rho/MRTF/SRF Signaling Pathway

This compound exerts its biological effects by targeting the RhoA-mediated transcriptional signaling pathway. This pathway plays a critical role in various cellular processes, including cell proliferation, migration, and gene expression. The canonical RhoA signaling cascade leading to SRF-mediated transcription and the point of inhibition by this compound are depicted in the following diagram.

This compound is understood to function downstream of RhoA activation. It has been shown to inhibit the nuclear import of the Myocardin-Related Transcription Factor A (MRTF-A), a key co-activator of Serum Response Factor (SRF)[1]. By preventing the translocation of MRTF-A to the nucleus, this compound effectively blocks the formation of the MRTF-A/SRF complex, thereby inhibiting the transcription of SRF-target genes involved in cell motility and proliferation[2].

Quantitative Bioactivity Data

The inhibitory activity of CCG-1423 has been quantified in various in vitro assays. It is important to note that much of the publicly available data pertains to the racemic mixture of CCG-1423. However, studies on the stereoisomers have revealed that the (S)-enantiomer exhibits modestly but significantly higher inhibitory effects on cellular events triggered by MRTF-A activation compared to the (R)-enantiomer[1][2].

Table 1: In Vitro Activity of Racemic CCG-1423

| Assay | Cell Line | IC₅₀ (µM) | Reference |

| Rho-pathway selective serum response element-luciferase reporter | PC-3 | 1.5 | [3] |

| LPA-induced DNA synthesis | PC-3 | < 1 | [4] |

| Growth inhibition (in the presence of 30 µM LPA) | PC-3 | 1 | [3] |

Table 2: Stereospecific Activity of CCG-1423 Enantiomers

| Assay | Cell Line | Parameter | This compound | (S)-CCG-1423 | Reference |

| SRF-dependent reporter gene activity | NIH3T3 | % of Control (1 µM) | ~60% | ~40% | [1] |

| Cell Migration (Wound Healing) | NIH3T3 | % Wound Closure (10 µM) | ~40% | ~20% | [1] |

| Cell Migration | B16F10 | % Migration (10 µM) | ~60% | ~30% | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

SRF-Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of the Serum Response Factor (SRF).

Experimental Workflow:

Materials:

-

HEK293T or PC-3 cells

-

DMEM with 10% FBS

-

SRF-responsive firefly luciferase reporter plasmid (e.g., pGL4.33[luc2P/SRE/Hygro])

-

Constitutively active RhoA expression plasmid (e.g., pcDNA3-RhoA-G14V)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound stock solution in DMSO

-

Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

The following day, co-transfect the cells with the SRF-responsive firefly luciferase reporter plasmid, the constitutively active RhoA plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 4-6 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

-

Remove the medium and lyse the cells using the luciferase assay lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Cell Migration (Wound Healing) Assay

This assay is a straightforward method to assess the effect of this compound on collective cell migration.

Experimental Workflow:

Materials:

-

NIH3T3 or B16F10 cells

-

Complete growth medium and low-serum medium

-

6-well plates

-

Sterile p200 pipette tips

-

Phosphate-buffered saline (PBS)

-

This compound stock solution in DMSO

-

Inverted microscope with a camera

Protocol:

-

Seed cells in a 6-well plate and allow them to grow to form a confluent monolayer.

-

Using a sterile p200 pipette tip, create a straight scratch or "wound" across the center of the cell monolayer.

-

Gently wash the well with PBS to remove any detached cells and debris.

-

Replace the PBS with fresh low-serum medium containing the desired concentrations of this compound or vehicle control.

-

Immediately capture an image of the wound at time zero (T=0) using an inverted microscope.

-

Incubate the plate at 37°C in a CO₂ incubator.

-

Capture images of the same wound area at regular time intervals (e.g., 6, 12, and 24 hours).

-

Measure the area of the wound in the images at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure at each time point relative to the initial wound area to determine the effect of this compound on cell migration.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the Rho/MRTF/SRF signaling pathway and its role in various pathological conditions, particularly cancer. Its ability to inhibit cell migration and proliferation makes it a promising lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental methodologies to facilitate further research and drug development efforts. It is important to consider the stereospecific activity of CCG-1423 in experimental design and data interpretation, with the (S)-enantiomer generally exhibiting greater potency.

References

- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. clyte.tech [clyte.tech]

(R)-CCG-1423 CAS number and chemical properties

An In-depth Technical Guide to (R)-CCG-1423

Introduction

This compound is a potent and specific small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in various cellular processes, including cell proliferation, migration, and apoptosis.[1][2][3] Due to its ability to modulate these fundamental cellular functions, this compound has emerged as a valuable research tool and a potential therapeutic agent in oncology and other diseases.[1][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical Properties

The general CAS Number for CCG-1423 is 285986-88-1.[1][4][5][6][7] While many suppliers list this CAS number for the compound, it is important to verify the stereochemistry for specific batches if enantiomeric purity is critical for the intended application.

| Property | Value | Source |

| CAS Number | 285986-88-1 | [1][4][5][6][7] |

| Molecular Formula | C₁₈H₁₃ClF₆N₂O₃ | [4][5] |

| Molecular Weight | 454.75 g/mol | [4][7] |

| IUPAC Name | N-[2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethoxy]-3,5-bis(trifluoromethyl)benzamide | [6] |

| Appearance | White solid powder | [7] |

| Purity | ≥95% (HPLC) | [7] |

| Solubility | DMSO: 10 mg/mLDMF: 10 mg/mLEthanol: 0.25 mg/mLDMSO:PBS (pH 7.2) (1:5): 0.15 mg/mL | [5][7] |

| Storage | Store at 2-8°C. Protect from light. It is stable for a few weeks during ordinary shipping. For long-term storage, it is recommended to store at -20°C for up to one year or -80°C for up to two years. | [1][7] |

Mechanism of Action

CCG-1423 inhibits the Rho-mediated signaling pathway that leads to the activation of the transcription factor SRF.[2][3] The precise mechanism involves the disruption of the interaction between MRTF-A (also known as MKL1), a coactivator of SRF, and importin α/β1, which is responsible for the nuclear import of MRTF-A.[8][9] This inhibition is thought to occur downstream of RhoA and actin polymerization.[2][10] By preventing the nuclear translocation of MRTF-A, CCG-1423 blocks SRF-mediated gene transcription.[2][9]

Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is used to quantify the activity of the Rho/SRF signaling pathway.

-

Cell Culture and Transfection:

-

PC-3 cells are cultured in appropriate media.

-

Cells are co-transfected with an SRE-luciferase (SRE.L) reporter plasmid, a constitutively active Gα₁₃Q226L expression plasmid (to stimulate the pathway), and a Renilla luciferase plasmid (pRL-TK) as an internal control for transfection efficiency.[2][10]

-

-

Compound Treatment:

-

Luciferase Activity Measurement:

-

Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

-

The firefly luciferase signal from the SRE.L reporter is normalized to the Renilla luciferase signal.

-

The IC₅₀ value, the concentration at which CCG-1423 inhibits 50% of the signal, can then be calculated. For CCG-1423, the IC₅₀ is approximately 1 µM in PC-3 cells stimulated with Gα₁₃.[5]

-

Caption: Workflow for a Serum Response Element (SRE) Luciferase Reporter Assay.

Cell Invasion Assay

This assay assesses the effect of this compound on the invasive potential of cancer cells.

-

Cell Preparation:

-

PC-3 prostate cancer cells are serum-starved overnight.

-

-

Assay Setup:

-

Transwell inserts with Matrigel-coated membranes are used.

-

The lower chamber is filled with a chemoattractant, such as lysophosphatidic acid (LPA).

-

Serum-starved cells are seeded into the upper chamber in the presence of various concentrations of CCG-1423 or a vehicle control.

-

-

Incubation and Analysis:

-

The plate is incubated to allow for cell invasion through the Matrigel matrix.

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained, and counted under a microscope.

-

CCG-1423 has been shown to inhibit the Rho-dependent invasion of PC-3 cells.[2][3]

-

In Vivo Studies in Mice

These studies evaluate the in vivo efficacy of this compound.

-

Animal Model:

-

A suitable mouse model is chosen, for example, a high-fat diet (HFD)-fed mouse model to study metabolic effects.[1]

-

-

Compound Administration:

-

Endpoint Analysis:

-

At the end of the treatment period, various physiological parameters are measured. For instance, in the HFD-fed mouse model, glucose tolerance tests are performed, and insulin levels are measured to assess the effect of CCG-1423 on glucose metabolism.[1]

-

CCG-1423 has been observed to improve glucose tolerance and reduce insulin levels in this model.[1]

-

Biological Activities and Applications

-

Anti-cancer Activity: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those with high levels of RhoC expression, such as certain melanoma and prostate cancer cells.[2][3] It also inhibits cancer cell invasion and migration.[2][8]

-

Metabolic Regulation: Studies have shown that CCG-1423 can improve glucose uptake in myotubes and enhance glucose tolerance in vivo, suggesting its potential in diabetes research.[1]

-

Angiogenesis Inhibition: CCG-1423 has been found to inhibit endothelial cell migration and angiogenesis, both in vitro and in vivo, indicating its potential as an anti-angiogenic agent.[9]

-

Stem Cell Differentiation: In combination with other small molecules, CCG-1423 can induce the differentiation of embryonic stem cells (ESCs) into intermediate mesoderm.[6]

Conclusion

This compound is a well-characterized inhibitor of the Rho/MRTF/SRF signaling pathway with a wide range of applications in biomedical research. Its ability to modulate key cellular processes makes it an invaluable tool for studying the roles of this pathway in health and disease. Further research may uncover additional therapeutic applications for this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CCG 1423 | Rho GTPases | Tocris Bioscience [tocris.com]

- 7. Rho/SRF Pathway Inhibitor, CCG-1423 [sigmaaldrich.com]

- 8. apexbt.com [apexbt.com]

- 9. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vivo Applications of (R)-CCG-1423: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-CCG-1423 is a potent and specific small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis, making it a compelling target for therapeutic intervention in various diseases. While extensively studied in vitro, the in vivo applications of this compound are of increasing interest to the scientific community. This technical guide provides a comprehensive overview of in vivo studies utilizing this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway

This compound exerts its biological effects by disrupting the transcriptional activity of the SRF. It acts downstream of Rho GTPases and prevents the nuclear localization and function of the MRTF coactivators. This inhibition leads to the downregulation of SRF target genes, many of which are involved in cytoskeletal dynamics, cell adhesion, and extracellular matrix production.

In Vivo Study Summaries

The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of this compound in various disease models.

Table 1: Pulmonary Fibrosis Model

| Parameter | Details | Reference |

| Animal Model | Bleomycin-induced pulmonary fibrosis in C57BL/6 mice | [1] |

| This compound Formulation | Encapsulated in myofibroblast-targeted nanoparticles | [1] |

| Dosage | 3 mg/kg | [1] |

| Administration Route | Intravenous (IV) | [1] |

| Treatment Schedule | Injections on days 10, 13, 16, 20, and 24 post-bleomycin induction | [1] |

| Quantitative Outcome | 15% reduction in lung fibrosis as measured by hydroxyproline content | [1] |

| Mechanism Insight | Induced fibroblast apoptosis and reduced expression of fibrotic markers | [1] |

Table 2: Metabolic Disease Model

| Parameter | Details | Reference |

| Animal Model | High-fat diet-induced obese mice | [2] |

| This compound Formulation | Not specified | [2] |

| Dosage | 0.15 mg/kg | [2] |

| Administration Route | Intraperitoneal (IP) | [2] |

| Treatment Schedule | Once daily for two weeks | [2] |

| Quantitative Outcome | Improved glucose tolerance and reduced insulin levels at 30 minutes after glucose injection | [2] |

| Mechanism Insight | Not detailed in the provided search results |

Table 3: Angiogenesis Model

| Parameter | Details | Reference |

| Animal Model | Developing zebrafish embryos (Tg(kdrl:gfp)la116) | [1] |

| This compound Formulation | Added to embryo medium | [1] |

| Dosage | 0.5 - 1.0 µM | [1] |

| Treatment Schedule | Exposure from 19 hours post-fertilization | [1] |

| Quantitative Outcome | Inhibition of intersegmental vessel (ISV) sprouting | [1] |

| Mechanism Insight | Attenuated expression of actin-binding proteins like profilin1 (Pfn1) | [1] |

Detailed Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol is a standard method for inducing lung fibrosis to test anti-fibrotic therapies.

Procedure:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Induction of Fibrosis: On day 0, anesthetize mice and intratracheally instill a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.

-

Treatment: On days 10, 13, 16, 20, and 24, administer this compound formulated in nanoparticles (3 mg/kg) or vehicle control via tail vein injection.[1]

-

Monitoring: Monitor animal weight and health throughout the experiment.

-

Endpoint Analysis: On day 28, euthanize the animals.

-

Harvest the lungs. The right lung is often used for biochemical analysis (e.g., hydroxyproline assay to quantify collagen content), while the left lung is fixed for histological analysis (e.g., Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess fibrosis).

-

RNA can be extracted from lung tissue for gene expression analysis of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF).

-

High-Fat Diet-Induced Obesity and Glucose Intolerance Model

This model is used to study the effects of compounds on metabolic parameters.

Procedure:

-

Animal Model: Male C57BL/6 mice.

-

Diet: Feed mice a high-fat diet (HFD; typically 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and glucose intolerance. Control mice are fed a standard chow diet.

-

Treatment: For the final two weeks of the HFD feeding, administer this compound (0.15 mg/kg) or vehicle control intraperitoneally once daily.[2]

-

Glucose Tolerance Test (GTT): At the end of the treatment period, fast the mice overnight. Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection. Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Measurement: Collect blood at the 30-minute time point during the GTT to measure plasma insulin levels.

-

Endpoint Analysis: Analyze the area under the curve (AUC) for the GTT to assess glucose tolerance. Compare insulin levels between treatment groups.

Pharmacokinetics and Toxicology

A pharmacokinetic study in mice revealed that after a single intraperitoneal administration, this compound reached its maximum concentration in both plasma and the brain at 0.5 hours.[2][3] The compound's presence was maintained for up to 15 hours.[2][3]

While specific in vivo toxicology studies for this compound are not detailed in the provided search results, some studies using related compounds have noted potential for cytotoxicity at higher concentrations. The use of targeted nanoparticle delivery systems, as seen in the pulmonary fibrosis model, is a strategy to reduce potential off-target effects and improve the therapeutic window.[1]

In Vivo Studies in Cancer Models

Conclusion

This compound has demonstrated promising in vivo efficacy in preclinical models of pulmonary fibrosis and metabolic disease. Its mechanism of action, targeting the fundamental Rho/MRTF/SRF signaling pathway, suggests its potential applicability to a wider range of diseases, including cancer. The development of targeted delivery systems may further enhance its therapeutic potential by minimizing off-target effects. This technical guide provides a foundation for researchers and drug development professionals to design and interpret future in vivo studies with this compelling inhibitory molecule. Further research is warranted to fully elucidate its in vivo efficacy, particularly in oncology, and to establish a comprehensive safety profile.

References

- 1. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

(R)-CCG-1423: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-CCG-1423 is a small molecule inhibitor that has garnered significant attention for its potent effects on gene expression, primarily through the disruption of the RhoA signaling pathway. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, its impact on various gene networks, and detailed experimental protocols for studying its effects. While many studies have utilized the racemic mixture, CCG-1423, some research has delved into the stereospecific activities of its enantiomers. This document will focus on the available data for this compound and the broader findings attributed to the racemic compound.

Core Mechanism of Action: Inhibition of the RhoA/MRTF-A/SRF Signaling Pathway

The primary and most well-characterized mechanism of action of CCG-1423 is the inhibition of the RhoA/Myocardin-Related Transcription Factor-A (MRTF-A)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in a wide array of cellular processes, including cell proliferation, migration, invasion, and fibrosis.

The signaling cascade is initiated by the activation of RhoA, a small GTPase, which leads to actin polymerization. In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon RhoA-mediated actin polymerization, the pool of G-actin is depleted, leading to the dissociation of MRTF-A. Freed from G-actin, MRTF-A translocates to the nucleus, where it functions as a transcriptional coactivator for SRF. The MRTF-A/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, driving their transcription.

CCG-1423 exerts its inhibitory effect by disrupting this pathway downstream of RhoA and actin polymerization. It has been shown to block the nuclear localization of MRTF-A.[1][2][3] The proposed mechanism involves the direct binding of CCG-1423 to the N-terminal basic domain of MRTF-A, which functions as its nuclear localization signal (NLS).[3] This interaction likely masks the NLS, preventing the interaction between MRTF-A and importin α/β1, thereby inhibiting its nuclear import.[3] Consequently, the transcription of SRF/MRTF-A target genes is suppressed.

It is important to note that while the primary target is considered the MRTF-A/SRF pathway, some evidence suggests that CCG-1423 and its derivatives may have broader effects on global RNA synthesis and could reduce RNA polymerase II elongation.[4][5][6][7]

Signaling Pathway Diagram

References

- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (R)-CCG-1423: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-CCG-1423 is a potent and specific small-molecule inhibitor of the RhoA/MKL1/SRF signaling pathway, a critical regulator of gene transcription involved in cell proliferation, migration, and invasion. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It includes a summary of its biological activities, detailed experimental protocols for key assays, and a discussion of its potential as a pharmacological tool and therapeutic lead.

Introduction

The Rho family of small GTPases, particularly RhoA, plays a pivotal role in actin cytoskeleton dynamics and the regulation of gene expression. Dysregulation of the RhoA signaling pathway is implicated in various pathological processes, including cancer metastasis and fibrosis. A key downstream effector pathway of RhoA involves the Myocardin-Related Transcription Factor (MKL1) and the Serum Response Factor (SRF). This pathway is a compelling target for therapeutic intervention. CCG-1423 was identified through a high-throughput screen as an inhibitor of this pathway and has since been a valuable tool for studying RhoA-mediated cellular processes.[1][2] The (R)-enantiomer of CCG-1423 has been shown to be the more active isomer.

Discovery of CCG-1423

CCG-1423 was discovered through a high-throughput screening (HTS) campaign designed to identify inhibitors of RhoA-dependent gene transcription. The screen utilized a cell-based reporter assay employing a luciferase gene under the control of the serum response element (SRE), a DNA sequence specifically activated by the MKL1/SRF complex.

High-Throughput Screening Workflow

The HTS workflow was designed to identify compounds that specifically inhibit the RhoA/MKL1/SRF pathway.

Mechanism of Action

CCG-1423 acts as a specific inhibitor of the RhoA/MKL1/SRF-mediated transcriptional pathway. Mechanistic studies have revealed that it functions downstream of RhoA activation and actin polymerization.[1] The primary target of CCG-1423 is believed to be MKL1, preventing its interaction with SRF and subsequent activation of target gene transcription.

The RhoA/MKL1/SRF Signaling Pathway

The following diagram illustrates the signaling cascade targeted by this compound.

Synthesis of this compound

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against the RhoA/MKL1/SRF pathway and demonstrates significant anti-proliferative and anti-invasive effects in various cancer cell lines.

| Assay | Cell Line | IC50 / Effect | Reference |

| SRE-Luciferase Reporter | PC-3 | 1.5 µM | |

| Cell Proliferation (WST-1) | PC-3 | IC50 of 1 µM (with 30 µM LPA) | |

| Cell Proliferation (BrdU) | PC-3 | Complete suppression at 3 µM | [1] |

| Matrigel Invasion | PC-3 | 54% inhibition at 10 µM | |

| Cell Growth | A375M2 (high RhoC) | Nanomolar concentrations | [1] |

| Cell Growth | SK-Mel-147 (high RhoC) | Nanomolar concentrations | [1] |

| Apoptosis | A375M2 | Selective stimulation at 3 µM |

Experimental Protocols

The following are detailed protocols for the key assays used in the characterization of this compound.

SRE-Luciferase Reporter Assay

This assay is fundamental to assessing the inhibitory activity of compounds on the RhoA/MKL1/SRF pathway.

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 3 x 104 cells per well in 100 µL of complete medium.

-

Transfection: After 24 hours, co-transfect cells with an SRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with serum-free medium and incubate for 16-24 hours. Add serial dilutions of this compound to the wells. After 1 hour of pre-incubation with the compound, stimulate the cells with a RhoA activator (e.g., 10 µM Lysophosphatidic Acid - LPA).

-

Luciferase Measurement: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percent inhibition relative to a vehicle-treated control.

Cell Proliferation Assays

This colorimetric assay measures the metabolic activity of viable cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., PC-3) in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of complete medium.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and/or a mitogen like LPA.

-

Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only) and express the results as a percentage of the vehicle-treated control.

This assay measures DNA synthesis as an indicator of cell proliferation.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described for the WST-1 assay.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.

-

Immunodetection: Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: Add a TMB substrate and stop the reaction with a stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Matrigel Invasion Assay

This assay assesses the ability of cells to invade through a basement membrane matrix.

Protocol:

-

Chamber Preparation: Coat the upper surface of a transwell insert with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. This compound can be added to either or both chambers.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained, invaded cells in several microscopic fields and calculate the average.

Conclusion